molecular formula C20H16N4O3S2 B2370550 N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 899964-12-6

N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2370550
CAS No.: 899964-12-6
M. Wt: 424.49
InChI Key: SIRMXYCDVCGSPF-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as the one you mentioned, are often synthesized for their potential biological activities . They are known to exhibit antibacterial activity and are used in the development of anti-tubercular compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically characterized using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The exact reactions would depend on the specific derivative being synthesized.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. These properties are typically determined through a variety of analytical techniques .

Scientific Research Applications

Intermolecular Forces and Packing Structure

N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, as a thiophene derivative, has been studied for its intermolecular forces and effects in packing structures. The solid-state structures of thiophene derivatives, influenced by functional groups and intermolecular forces, are significant for understanding the molecular arrangement in crystal engineering (Bettencourt‐Dias, Viswanathan & Ruddy, 2005).

Heterocyclic Synthesis and Reactivity

The compound is part of research focused on synthesizing and studying the reactivity of various heterocyclic compounds. Studies on thiophene derivatives demonstrate their potential in creating a range of nitrogen-containing heterocycles (Mohareb, Sherif, Gaber, Ghabrial & Aziz, 2004).

Synthesis and Electrophilic Substitution Reactions

Research has shown that this compound can undergo various synthesis and electrophilic substitution reactions. These reactions are key to modifying the thiophene ring and are crucial for developing new chemical entities (Aleksandrov, Elchaninov, Tishina, Tarakanova & Shmanovsky, 2020).

Development of Novel Mycobacterium tuberculosis Inhibitors

This compound also serves as a foundation in designing novel inhibitors targeting Mycobacterium tuberculosis. By hybridizing molecular structures, derivatives of thiophene carboxylates have been developed as potential therapeutics against tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari & Sriram, 2013).

Synthesis and Characterization in Coordination Chemistry

In coordination chemistry, the compound is involved in synthesizing and characterizing metal complexes. Such complexes, derived from thiophene-based ligands, have been studied for their fluorescence properties and potential in anticancer applications (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial Applications

Thiophene derivatives, including this compound, have been explored for their antimicrobial properties. Studies have synthesized and tested various complexes for their effectiveness against bacterial and fungal strains (Kumar, Singh, Agarwal & Kumar, 2020).

Fluorescent Properties in Polymer Chemistry

The compound's derivatives have been used in synthesizing fluorescent nitrobenzoyl polythiophenes. Such polymers, derived from thiophene derivatives, show promising applications in the field of fluorescence and electrochemistry (Coelho, Nascimento, Ribeiro & Navarro, 2015).

Anti-Inflammatory and Analgesic Activities

Research has also explored thiophene derivatives for their potential anti-inflammatory and analgesic activities. These studies are significant for the development of new therapeutic agents (Sondhi, Jain, Dinodia & Kumar, 2008).

Anticancer Activity

Thiophene-based derivatives, including this compound, have been synthesized and evaluated for their anticancer activity. Such studies contribute to the development of new anticancer agents (Atta & Abdel‐Latif, 2021).

QSAR Studies on Benzothiazoles Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazoles derivatives provide insights into the correlation between chemical structure and biological activity, aiding in the development of more effective pharmaceutical compounds (Al-Masoudi, Salih & Al-Soud, 2011).

Novel Synthesis Methods in Pharmaceutical Chemistry

Innovative synthetic methods for thiophene derivatives are important for pharmaceutical chemistry, as demonstrated in the improved synthesis of dabigatran etexilate, a thrombin inhibitor (Bo-hua, 2012).

Synthesis of Heterocyclic Compounds with Antitumor Activity

The synthesis of various heterocyclic compounds derived from this compound has been explored, with many showing significant antitumor activities. This research is crucial for the development of new cancer therapies (Shams, Mohareb, Helal & Mahmoud, 2010).

Role in Synthesis of Arylazothiazoles with Anticancer Properties

Studies on the synthesis of arylazothiazoles from thiophene derivatives reveal their potential in developing anticancer agents. This research aids in the discovery of novel therapeutics (Gomha, Riyadh, Mahmmoud & Elaasser, 2015).

Environmental Applications

This compound's derivatives have also been studied for environmental applications, such as the removal of heavy metals from industrial wastes, showcasing the versatility of thiophene-based compounds in various fields (Zargoosh, Sohrabi, Abdolmaleki & Firouz, 2015).

Future Directions

The future directions in the research of benzothiazole derivatives could involve the synthesis of new derivatives with improved biological activity, the development of more efficient synthesis methods, and further investigation into their mechanisms of action .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-2-13-6-5-8-15-18(13)22-20(29-15)23(12-14-7-3-4-11-21-14)19(25)16-9-10-17(28-16)24(26)27/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRMXYCDVCGSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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